molecular formula C14H13BrClNO2 B2919866 4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol CAS No. 1232801-92-1

4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol

Cat. No.: B2919866
CAS No.: 1232801-92-1
M. Wt: 342.62
InChI Key: XIKYCJYRKNAKKC-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol belongs to the class of Schiff base compounds, which are known for their versatile applications in advanced scientific research . These molecules, characterized by a CN double bond, are common ligands for constructing metal complexes with potential catalytic and photophysical properties . In the field of materials chemistry, related Schiff bases have been investigated for their non-linear optical (NLO) properties, which are critical for developing new photonic and electro-optical devices . Furthermore, the structural motif of halogen-substituted phenols and anilines is frequently explored in medicinal chemistry for designing bioactive molecules. While the specific profile of this compound is under investigation, analogous structures are studied for their interactions with biological targets, making them valuable intermediates in the synthesis of novel pharmacologically active agents . This product is intended for use in these and other experimental contexts in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-2-[(5-chloro-2-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2/c1-19-14-5-3-11(16)7-12(14)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYCJYRKNAKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the methoxyphenyl group.

    Aminomethylation: The attachment of an aminomethyl group to the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions, followed by aminomethylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the phenol ring.

    Substitution: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Electronic Properties
Substituent Combination Electron Effects Reactivity in Metal Binding
Br (C4), Cl (C5), OMe (C2) Balanced push-pull High
Br (C4), Cl (C2, C5) Strong electron withdrawal Moderate
Br (C4), tert-pentyl (C5) Steric dominance Low

Biological Activity

4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a bromine and chlorine substituent on aromatic rings, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, examining its mechanisms, pharmacokinetics, and applications in research.

  • Molecular Formula : C14H13BrClNO2
  • Molecular Weight : 342.62 g/mol
  • CAS Number : 51047314

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. Similar compounds have shown efficacy in proteomics research, particularly in studying protein interactions and functions . The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, potentially affecting its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have demonstrated antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Cytotoxicity

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been reported that certain derivatives can inhibit cell proliferation by inducing apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated; however, factors such as solubility, stability under physiological conditions, and metabolic pathways are crucial for understanding its bioavailability and therapeutic potential. Environmental influences like pH and temperature also play a role in the compound's stability and efficacy.

Case Studies

  • Proteomics Research : In a study focusing on protein interactions, the compound was utilized as a biochemical reagent to investigate the binding dynamics of target proteins involved in cellular signaling pathways. The results highlighted its potential as a tool for understanding complex biological systems .
  • Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of various phenolic compounds, including this compound. The findings indicated that it possessed superior activity against specific bacterial strains compared to conventional antibiotics .

Data Summary Table

Property Value
Molecular FormulaC14H13BrClNO2
Molecular Weight342.62 g/mol
Antimicrobial ActivityMIC: 3.12 - 12.5 μg/mL
CytotoxicityInduces apoptosis
Research ApplicationsProteomics, Antimicrobial studies

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